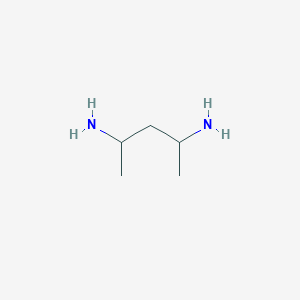
2,4-Pentanediamine
描述
2,4-Pentanediamine is an organic compound classified as a diamine, with the chemical formula C₅H₁₄N₂. It is a colorless liquid with a molecular weight of 102.18 g/mol. This compound is known for its versatility in various chemical reactions and its applications in multiple fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Pentanediamine can be synthesized through the hydrogenation of 4,5-dihydro-3,5-dimethylpyrazole using a nickel catalyst . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods: In industrial settings, this compound is produced through similar hydrogenation processes, often optimized for large-scale production. The use of advanced catalysts and controlled reaction environments ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,4-Pentanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and other derivatives.
科学研究应用
2,4-Pentanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It plays a role in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of adhesives, coatings, and other materials
作用机制
The mechanism of action of 2,4-Pentanediamine involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, depending on the context of its use. For example, it can act as an inhibitor of carbonic anhydrase enzymes, affecting metabolic processes .
相似化合物的比较
1,5-Pentanediamine:
1,4-Butanediamine:
Uniqueness of 2,4-Pentanediamine: this compound is unique due to its specific structural configuration, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its versatility in synthesis and application makes it a valuable compound in various fields .
属性
IUPAC Name |
pentane-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-4(6)3-5(2)7/h4-5H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDLMSXMOGEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306352 | |
| Record name | 2,4-Pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-05-9 | |
| Record name | 2,4-Pentanediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentane-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-pentanediamine?
A: this compound has the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. []
Q2: What are the different stereoisomers of this compound?
A: this compound exists as three stereoisomers: (R,R)-2,4-pentanediamine, (S,S)-2,4-pentanediamine, and meso-2,4-pentanediamine. [, , ]
Q3: What types of chelate rings does this compound form with metal ions?
A: this compound typically forms six-membered chelate rings with metal ions. [, , ]
Q4: What conformations do these six-membered chelate rings adopt?
A: The six-membered chelate rings formed by this compound can adopt various conformations, including chair, skew-boat, and λ-twist forms. The preferred conformation depends on factors like the metal ion, other ligands present, and steric interactions. [, , , , , ]
Q5: How does the stereochemistry of this compound affect the structure of its metal complexes?
A: The stereochemistry of this compound significantly influences the structure and properties of its metal complexes. For example, in cobalt(III) complexes, (R,R)-2,4-pentanediamine often adopts a λ-twist conformation, while the meso form favors a chair conformation. [, , ]
Q6: How does the chelate ring size of this compound compared to five-membered diamine chelates affect the stability of cobalt(III) complexes?
A: Cobalt(III) complexes containing six-membered diamine chelate rings, like those formed with this compound, are generally less thermally stable than those with five-membered diamine chelates. []
Q7: How does the chirality of this compound affect the circular dichroism (CD) spectra of its metal complexes?
A: The CD spectra of metal complexes containing optically active this compound enantiomers provide information about the complex's absolute configuration and the conformation of the six-membered chelate ring. [, , , , , ]
Q8: Can you elaborate on the impact of the (S,S)-2,4-pentanediamine ligand on the optical activity of platinum(II) complexes?
A: Research indicates that the effect of the (S,S)-2,4-pentanediamine ligand on the rotatory strength of platinum(II) complexes is not additive. This suggests complex interactions between ligands within the coordination sphere influencing the overall optical activity. []
Q9: How does the choice of solvent affect the CD spectra of dicyano cobalt(III) complexes with this compound?
A: While the CD spectra of many trans-dicyano cobalt(III) complexes show little solvent dependence, those with specific chiral diamines like (S)-1,3-butanediamine and (S)-1-phenyl-1,3-propanediamine exhibit significant changes in their CD profiles depending on the solvent used. This highlights the potential influence of solvent interactions on the overall conformation and symmetry of these complexes. []
Q10: What information can be obtained from the 1H and 13C NMR spectra of this compound and its complexes?
A: NMR spectroscopy provides valuable insights into the conformation and dynamics of this compound and its complexes. For instance, 1H NMR can differentiate between axial and equatorial methyl groups in the chelate ring, while 13C NMR can be used to study the rotational barriers of the amino groups. [, , , ]
Q11: How do 15N NMR spin-lattice relaxation times differ between meso and racemic this compound?
A: Studies show that 15N spin-lattice relaxation times (T1) are generally longer for racemic this compound compared to the meso form. This suggests that the meso compound experiences more restricted rotation around the N-C bond, possibly due to stronger intramolecular hydrogen bonding. []
Q12: Can you explain the unusual Pt-H coupling observed in some platinum(II) complexes with this compound?
A: In certain platinum(II) complexes with this compound, an unusual long-range coupling is observed between the platinum nucleus and a proton across four saturated bonds. This phenomenon suggests a through-space interaction mechanism, possibly facilitated by the specific conformation of the six-membered chelate ring. []
Q13: What are some potential applications of this compound and its complexes?
A: this compound and its metal complexes have potential applications in various fields, including catalysis, enantioselective synthesis, and materials science. For example, chiral platinum(II) complexes with this compound have been investigated for their potential to bind enantioselectively to DNA, which could be relevant for developing new anticancer agents. []
Q14: What are some future research directions in the field of this compound chemistry?
A: Future research could focus on: - Exploring the use of this compound as a chiral auxiliary in asymmetric synthesis. - Developing new catalysts based on this compound metal complexes. - Investigating the biological activity of this compound derivatives and their potential as pharmaceutical agents. - Further exploring the impact of structural modifications on the activity and selectivity of this compound-based compounds. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


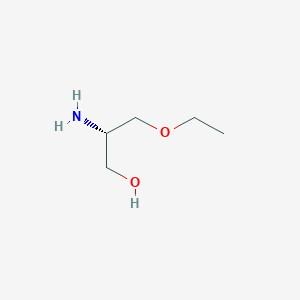
![Ethyl 4-[4-(2-phenylethynyl)benzoyl]piperazine-1-carboxylate](/img/structure/B1657902.png)
![4-methyl-N-[(Z)-2-(3-nitrophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide](/img/structure/B1657903.png)
![3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B1657906.png)
![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)
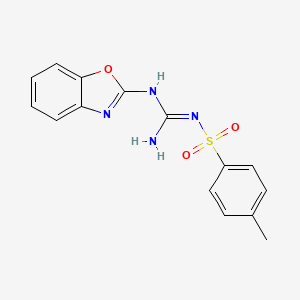
![1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1657910.png)
![N-[(E)-1-(3-bromophenyl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657911.png)
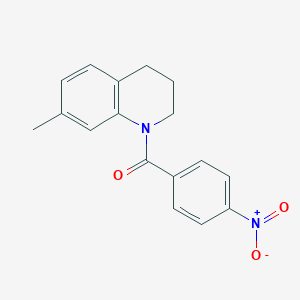
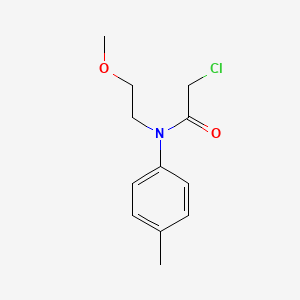
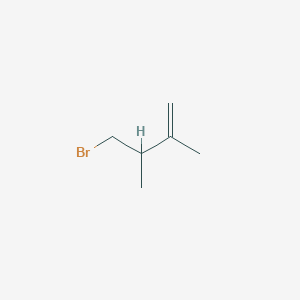
![N-[(E)-3-anilino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657920.png)
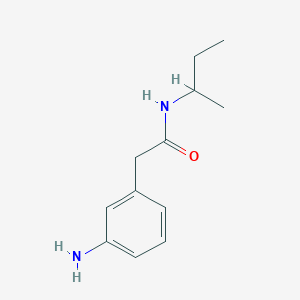
![Benzenesulfonamide, N-[(4-chlorobutyl)sulfonyl]-](/img/structure/B1657922.png)
